molecular formula C6H12N2O B8211080 (S)-4-Amino-1-methyl-piperidin-2-one

(S)-4-Amino-1-methyl-piperidin-2-one

Cat. No.: B8211080
M. Wt: 128.17 g/mol
InChI Key: LWTXSDPDYITAAF-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Amino-1-methyl-piperidin-2-one is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its piperidine ring structure, which is substituted with an amino group at the fourth position and a methyl group at the first position. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can have distinct biological activities compared to its ®-counterpart.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Amino-1-methyl-piperidin-2-one typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available piperidine derivatives.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Methylation: The methyl group at the first position is introduced using methylating agents such as methyl iodide under basic conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

    Catalytic Asymmetric Synthesis: Utilizing chiral catalysts to achieve high enantioselectivity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing advanced purification techniques such as chromatography to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Amino-1-methyl-piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation Products: Imines, nitriles.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

(S)-4-Amino-1-methyl-piperidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and receptor binding.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-4-Amino-1-methyl-piperidin-2-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways Involved: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to altered cellular responses.

Comparison with Similar Compounds

    ®-4-Amino-1-methyl-piperidin-2-one: The enantiomer with different biological activities.

    4-Amino-piperidine: Lacks the methyl group, leading to different chemical properties.

    1-Methyl-piperidin-2-one: Lacks the amino group, resulting in different reactivity.

Uniqueness: (S)-4-Amino-1-methyl-piperidin-2-one is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its similar compounds. The presence of both the amino and methyl groups in specific positions on the piperidine ring contributes to its unique chemical and pharmacological properties.

Properties

IUPAC Name

(4S)-4-amino-1-methylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-8-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTXSDPDYITAAF-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H](CC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.